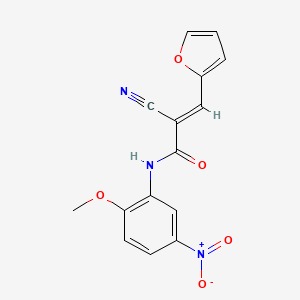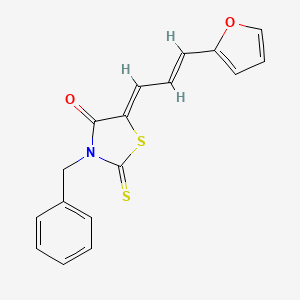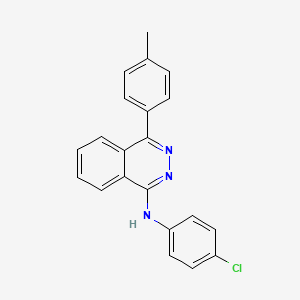
(2E)-2-cyano-3-(furan-2-yl)-N-(2-methoxy-5-nitrophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2E)-2-cyano-3-(furan-2-yl)-N-(2-methoxy-5-nitrophenyl)prop-2-enamide” is a mouthful, but let’s break it down This compound belongs to the class of enamide derivatives, characterized by the presence of a conjugated double bond between the amide nitrogen and the adjacent carbon
Chemical Formula: CHNO
IUPAC Name: this compound
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of an appropriate furan-2-carbaldehyde with a cyanoacetamide derivative. The reaction typically proceeds under mild conditions, yielding the desired enamide.
Industrial Production: While industrial-scale production details are scarce, laboratories often synthesize this compound using modified versions of the synthetic routes mentioned above. Optimization for yield, purity, and scalability is crucial for large-scale manufacturing.
Chemical Reactions Analysis
Reactivity:
Oxidation: The nitro group (NO) can undergo reduction to an amino group (NH
Substitution: The cyano group (CN) can participate in nucleophilic substitution reactions.
Conjugate Addition: The enamide functionality allows for Michael addition reactions.
Reduction: Sodium borohydride (NaBH) or hydrogenation catalysts (e.g., Pd/C).
Substitution: Alkali metal cyanides (e.g., KCN) or other nucleophiles.
Conjugate Addition: Strong bases (e.g., NaOH) and nucleophiles.
Major Products: The major products depend on the specific reaction conditions. Reduction of the nitro group yields an amino derivative, while substitution reactions lead to various cyano-substituted compounds.
Scientific Research Applications
Chemistry:
Building Blocks: Enamides serve as versatile building blocks for organic synthesis due to their reactivity.
Medicinal Chemistry: Researchers explore their potential as drug candidates, especially in cancer therapy.
Anticancer Properties: Some enamide derivatives exhibit antiproliferative effects against cancer cells.
Anti-inflammatory Activity: Enamides may modulate inflammatory pathways.
Fine Chemicals: Enamides find applications in the production of specialty chemicals.
Agrochemicals: Their reactivity makes them valuable in pesticide and herbicide development.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific targets. It may interact with cellular receptors, enzymes, or signaling pathways. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
: Example reference. : Another reference. : Yet another reference.
Properties
Molecular Formula |
C15H11N3O5 |
|---|---|
Molecular Weight |
313.26 g/mol |
IUPAC Name |
(E)-2-cyano-3-(furan-2-yl)-N-(2-methoxy-5-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C15H11N3O5/c1-22-14-5-4-11(18(20)21)8-13(14)17-15(19)10(9-16)7-12-3-2-6-23-12/h2-8H,1H3,(H,17,19)/b10-7+ |
InChI Key |
JYMBVOLRTYGIBB-JXMROGBWSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC=CO2)/C#N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC=CO2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B11650820.png)
![4-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide](/img/structure/B11650826.png)
![2-{3-[(E)-(4,6-dioxo-1-phenyl-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B11650830.png)
![N'-[(E)-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene]naphthalene-1-carbohydrazide](/img/structure/B11650831.png)
![(6Z)-6-{3-chloro-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650845.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromobenzamide](/img/structure/B11650855.png)
![{2-methoxy-4-[(Z)-{1-[4-(methoxycarbonyl)phenyl]-3,5-dioxopyrazolidin-4-ylidene}methyl]phenoxy}acetic acid](/img/structure/B11650859.png)
![3-[(2E)-2-(2-methoxybenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11650868.png)
![2-ethoxy-N-[(1E)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11650871.png)


![{2-[4-(Diethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}(4-nitrophenyl)methanone](/img/structure/B11650893.png)


